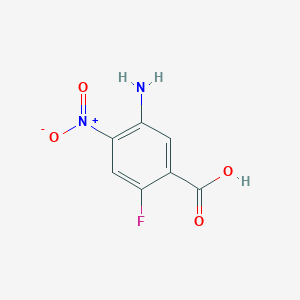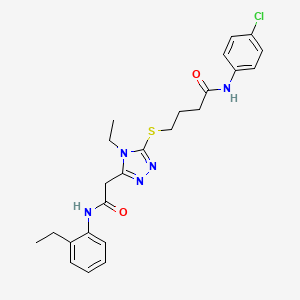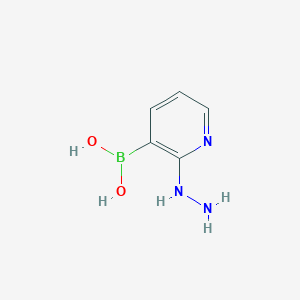
(2-hydrazinylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydrazinylpyridin-3-yl)boronic acid is a compound that belongs to the class of pyridinylboronic acids These compounds are characterized by the presence of a boronic acid group attached to a pyridine ringPyridinylboronic acids are widely used in organic synthesis, medicinal chemistry, and materials science due to their ability to form stable complexes with diols and other Lewis bases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-hydrazinylpyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with boron reagents such as tetraalkoxydiborane or dialkoxyhydroborane under palladium catalysis.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydrazinylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The hydrazinyl group can be reduced to form amines or other derivatives.
Substitution: The pyridine ring can undergo substitution reactions, particularly at the positions ortho and para to the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents and catalysts such as palladium or copper are used for substitution reactions.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Amines and hydrazine derivatives.
Substitution: Various substituted pyridinylboronic acids.
Applications De Recherche Scientifique
(2-Hydrazinylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-hydrazinylpyridin-3-yl)boronic acid involves its ability to form stable complexes with diols and other Lewis bases. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, and the hydrazinyl group, which can participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Pyridinylboronic Acids: These compounds share the pyridine ring and boronic acid group but lack the hydrazinyl group, which imparts unique reactivity to (2-hydrazinylpyridin-3-yl)boronic acid.
Phenylboronic Acids: These compounds have a phenyl ring instead of a pyridine ring, resulting in different reactivity and applications.
Borinic Acids: These compounds contain two C-B bonds and one B-O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Uniqueness: This group allows for additional interactions and transformations, making the compound versatile in various fields of research and industry .
Propriétés
Numéro CAS |
1003043-52-4 |
|---|---|
Formule moléculaire |
C5H8BN3O2 |
Poids moléculaire |
152.95 g/mol |
Nom IUPAC |
(2-hydrazinylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3,10-11H,7H2,(H,8,9) |
Clé InChI |
CYPDAPMYRAGLCX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=CC=C1)NN)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


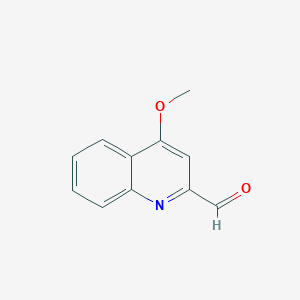
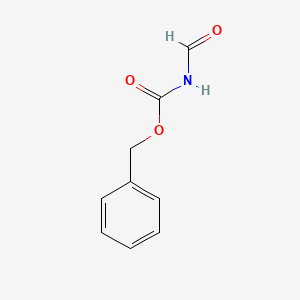

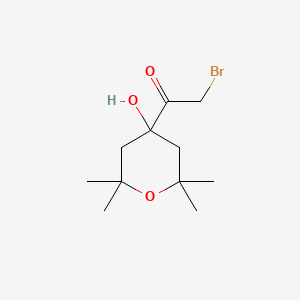
![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)
![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
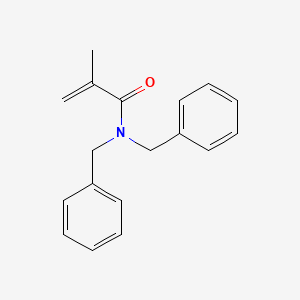

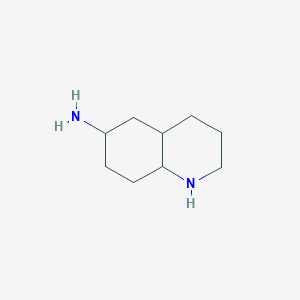
![benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate](/img/structure/B13025123.png)
![Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13025130.png)
